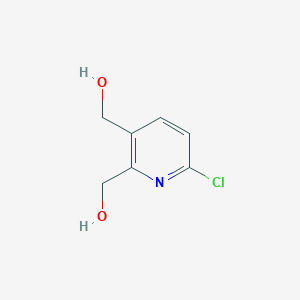

6-Chloro-2,3-bis(hydroxymethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two hydroxymethyl groups at the 2nd and 3rd positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine typically involves the chlorination of 2,3-bis(hydroxymethyl)pyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 6-chloro-2,3-dimethylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 6-Chloro-2,3-pyridinedicarboxylic acid.

Reduction: 6-Chloro-2,3-dimethylpyridine.

Substitution: 6-Amino-2,3-bis(hydroxymethyl)pyridine.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2,3-bis(hydroxymethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and coordination compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism by which 6-Chloro-2,3-bis(hydroxymethyl)pyridine exerts its effects depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The hydroxymethyl groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups instead of hydroxymethyl groups.

2,3-Dihydroxymethylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 6-Chloro-2,3-bis(hydroxymethyl)pyridine is unique due to the presence of both a chlorine atom and hydroxymethyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and its significance in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₁O₂, with a molecular weight of approximately 173.6 g/mol. The compound features hydroxymethyl groups at the 2 and 3 positions and a chlorine atom at the 6 position, which significantly influences its reactivity and biological activity.

This compound interacts with various biomolecules, including enzymes and metal ions. It serves as a ligand that can coordinate with metal ions through its nitrogen atom, forming complexes essential for several biochemical pathways. This coordination enhances the compound's role in modulating enzyme activities, particularly those involved in redox reactions.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Cell Signaling : It modulates specific kinases, altering the phosphorylation states of signaling proteins, which can impact cell growth, differentiation, and apoptosis.

- Gene Expression : By influencing transcription factors and other regulatory proteins, it affects gene expression patterns within cells.

- Metabolism : Its interaction with metabolic pathways can lead to changes in cellular metabolism, potentially promoting or inhibiting various metabolic processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to reduced metabolic activity in target cells.

- Redox Activity : Its capacity to participate in redox reactions contributes to its cytotoxic effects against various cancer cell lines .

Applications in Scientific Research

This compound is utilized across various fields:

- Chemistry : It serves as a building block for synthesizing more complex pyridine derivatives and coordination compounds.

- Biology : The compound is employed in enzyme inhibition studies and as a ligand in biochemical assays.

- Industry : Its applications extend to the production of specialty chemicals and as a precursor for agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Bis(hydroxymethyl)pyridine | Two hydroxymethyl groups | Lacks chlorine; primarily used as a building block |

| 4-Chloro-2-hydroxymethylpyridine | One hydroxymethyl group; one chlorine | Different substitution pattern; varied reactivity |

| 3-Hydroxy-4-chloromethylpyridine | Hydroxymethyl at position 3; chlorine | Exhibits different biological activity compared to others |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have revealed that it can inhibit key metabolic pathways, making it a candidate for drug development targeting metabolic diseases.

Eigenschaften

IUPAC Name |

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNCCDRERCCJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.